1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane

Catalog No.
S1482805
CAS No.
356046-26-9
M.F
C12H24N6O5
M. Wt
332.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane

CAS Number

356046-26-9

Product Name

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane

IUPAC Name

1-azido-2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane

Molecular Formula

C12H24N6O5

Molecular Weight

332.36 g/mol

InChI

InChI=1S/C12H24N6O5/c13-17-15-1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-16-18-14/h1-12H2

InChI Key

OQHIMLOZSDFRID-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Synonyms

1,17-diazido-3,6,9,12,15-Pentaoxaheptadecane;

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Here are some specific scientific research applications of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane:

  • Bioconjugation: This technique links molecules of interest (e.g., drugs, imaging agents) to biomolecules (e.g., antibodies, proteins) to create new materials with desired properties. 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane can be used as a linker molecule in bioconjugation due to the presence of azide groups on both ends, which can readily undergo click reactions with other molecules containing complementary functional groups. Source: [Bioconjugation: Principles and Applications: ]
  • Polymer synthesis: Click chemistry is valuable in the synthesis of polymers with well-defined structures and functionalities. 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane can be incorporated into polymers as a spacer unit to control the distance and orientation between functional groups within the polymer chain. Source: [Click chemistry in polymer and material science]
  • Drug delivery: Click chemistry is being explored for the development of novel drug delivery systems. 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane could be used as a linker molecule to attach targeting moieties or controlled release functionalities to drug molecules. Source: [Click chemistry for drug development]

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is a synthetic compound characterized by its unique molecular structure, which includes five ether linkages and two azide functional groups. Its molecular formula is C12H24N6O5C_{12}H_{24}N_{6}O_{5} with a molecular weight of approximately 332.36 g/mol. This compound is primarily utilized in research settings, particularly in the fields of click chemistry and bioconjugation due to its reactivity and ability to form stable linkages with other molecules .

The compound is known for its role as a cross-linking reagent in click chemistry reactions. It readily undergoes 1,3-dipolar cycloaddition with terminal alkynes or cyclooctynes to produce stable triazole linkages. These reactions can be catalyzed by copper or can occur through strain-promoted mechanisms, making it versatile for various applications in chemical biology and materials science.

Key Reactions:

  • Click Chemistry: The azide groups react with alkynes to form triazoles.
  • Cross-Linking: It facilitates the formation of covalent bonds between different biomolecules, altering their properties and interactions.

While specific biological activity data for 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is limited, compounds containing azide functionalities are generally explored for their potential in drug delivery systems and targeted therapies. The ability of azides to form stable conjugates with biomolecules makes them attractive for use in biological studies. The compound's mechanism of action involves altering cellular processes through cross-linking various biomolecules.

The synthesis of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane typically involves the following steps:

  • Preparation of the Ether Backbone: Synthesize the polyether chain using standard etherification methods.
  • Azidation: Introduce azide groups through nucleophilic substitution reactions involving sodium azide or other azide sources.
  • Purification: Isolate the product using chromatographic techniques to ensure high purity levels suitable for research applications .

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane has several notable applications:

  • Bioconjugation: Used to link biomolecules such as proteins and antibodies in research and therapeutic contexts.
  • Material Science: Explored for creating functionalized nanostructures and materials through click chemistry.
  • Drug Delivery Systems: Investigated for its potential in targeted drug delivery due to its ability to form stable conjugates with therapeutic agents.

Research on interaction studies focuses on the reactivity of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane with various alkyne-containing compounds. These studies help elucidate the kinetics and mechanisms of the click reactions it undergoes. Factors such as solvent choice and temperature conditions significantly influence the efficiency of these interactions.

Several compounds share structural similarities with 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane. Here are some notable examples:

Compound NameCAS NumberMolecular WeightUnique Features
1,11-Diazido-3,6,9-trioxaundecaneNot specified~244.25 g/molShorter chain length; used as a bifunctional linker in click chemistry.
1-Azido-2-propanolNot specifiedVariesSimpler structure with one azide group; used in diverse applications.
Polyethylene glycol diazideNot specifiedVariesFeatures multiple azide groups; utilized for creating hydrophilic surfaces.

Uniqueness

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane stands out due to its specific arrangement of five ether linkages combined with dual azide functionalities. This configuration allows for versatile applications in both chemical synthesis and biological contexts that are not as prevalent in shorter-chain analogs like 1,11-Diazido-3,6,9-trioxaundecane .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane

Dates

Modify: 2023-09-15

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